molecular formula C7H4BrIN2 B1292443 6-Bromo-3-iodo-1H-indazole CAS No. 885521-88-0

6-Bromo-3-iodo-1H-indazole

Cat. No.: B1292443
CAS No.: 885521-88-0
M. Wt: 322.93 g/mol
InChI Key: POXUFQBYDQCUFO-UHFFFAOYSA-N
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Description

6-Bromo-3-iodo-1H-indazole is an organic compound with the chemical formula C7H4BrIN2 and a molecular weight of 310.92 g/mol . It is a derivative of indazole, a bicyclic heterocycle containing nitrogen atoms. The presence of bromine and iodine substituents on the indazole ring makes this compound unique and of interest in various fields of research.

Biochemical Analysis

Biochemical Properties

6-Bromo-3-iodo-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including this compound, have been shown to exhibit affinity for receptors such as 5-HT1A, estrogen receptors, and imidazoline I2 receptors . These interactions can modulate receptor activity, leading to various physiological effects.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to affect apoptosis and cell cycle regulation by interacting with proteins such as Bcl2 and pathways like p53/MDM2 . These interactions can lead to changes in cell proliferation, differentiation, and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, indazole derivatives have been shown to inhibit enzymes involved in angiogenesis, such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (FGFb) . These interactions can lead to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its effectiveness in biochemical studies. Over time, this compound may undergo degradation, which can influence its long-term effects on cellular function. Studies have shown that the stability of indazole derivatives can vary, and their degradation products may also have biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. For example, indazole derivatives have been evaluated for their anticancer activity, and their efficacy and toxicity profiles depend on the dosage administered . Threshold effects and toxicities at high doses are important considerations in these studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. These interactions can affect metabolic flux and metabolite levels. For instance, the metabolism of indazole derivatives can involve oxidation, reduction, and conjugation reactions, which are mediated by enzymes such as cytochrome P450 .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that influence its localization and accumulation. For example, indazole derivatives may be transported across cell membranes by specific transporters, affecting their intracellular concentrations and activity .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, indazole derivatives can localize to the nucleus, mitochondria, or other organelles, where they exert their biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-iodo-1H-indazole typically involves the halogenation of indazole derivatives. One common method includes the use of bromine and iodine reagents under controlled conditions to introduce the halogen atoms at the desired positions on the indazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-iodo-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

6-Bromo-3-iodo-1H-indazole has several applications in scientific research, including:

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 6-Bromo-3-iodo-1H-indazole is unique due to the presence of both bromine and iodine substituents. This dual halogenation can enhance its reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

6-bromo-3-iodo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXUFQBYDQCUFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646269
Record name 6-Bromo-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-88-0
Record name 6-Bromo-3-iodo-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885521-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-3-iodo-1H-indazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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